3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

HIV-1 NNRTI Reverse transcriptase inhibition Antiviral drug discovery

3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide (molecular formula C₁₈H₁₉FN₂O; molecular weight 298.36 g/mol) is a synthetic small molecule belonging to the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamide chemotype. This compound features a 3,4-dihydroisoquinoline scaffold linked via a propanamide bridge to a 4-fluorophenyl group.

Molecular Formula C18H19FN2O
Molecular Weight 298.4 g/mol
Cat. No. B5750429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
Molecular FormulaC18H19FN2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)
InChIKeyBGAUEDYZGYQIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide: Chemical Identity and Pharmacological Class


3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide (molecular formula C₁₈H₁₉FN₂O; molecular weight 298.36 g/mol) is a synthetic small molecule belonging to the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamide chemotype. This compound features a 3,4-dihydroisoquinoline scaffold linked via a propanamide bridge to a 4-fluorophenyl group. The chemotype has been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 reverse transcriptase [1] and as inhibitors of protein arginine methyltransferase 5 (PRMT5), a validated oncology target [2]. The compound is primarily utilized as a research tool in medicinal chemistry and biochemical pharmacology, with no current regulatory approval for therapeutic use.

Why 3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide Is Not Interchangeable with In-Class Analogs


Within the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamide chemotype, subtle modifications to the phenyl substituent produce dramatic effects on target potency and selectivity. In the HIV-1 RT inhibition SAR series reported by Murugesan et al., compounds bearing different aryl substituents (e.g., 2-methylphenyl vs. 2,4,6-tribromophenyl) displayed residual RT activities ranging from 43% to near 100% at 40 µM, with only two of fifteen analogs achieving significant inhibition [1]. Similarly, in the PRMT5 inhibition dataset, the 3-fluorophenyl analog (IC₅₀ = 0.04587 µM) and the 3-chlorophenyl analog (IC₅₀ = 0.04213 µM) differ measurably from other congeners spanning IC₅₀ values from 0.000047 µM to >0.087 µM [2]. These data demonstrate that fluoro-substitution position (ortho-, meta-, para-) and halogen identity are not interchangeable parameters; the 4-fluorophenyl-bearing target compound occupies a distinct position within the SAR landscape, necessitating compound-specific evidence rather than class-level extrapolation for procurement decisions.

Quantitative Differentiation Evidence for 3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide


HIV-1 Reverse Transcriptase Inhibition: Differentiation Within the Dihydroisoquinoline Propanamide Series

In a head-to-head screen of fifteen 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamide analogs (compounds 3a–3o) against recombinant HIV-1 RT, the 4-fluorophenyl-bearing target compound (compound 3e) was not among the two analogs identified as significant inhibitors. The most active analogs—3d (2-methylphenyl) and 3f (2,4,6-tribromophenyl)—reduced RT activity to 56% and 43% residual activity, respectively, at 40 µM, while the standard drug Efavirenz served as the positive control [1]. The remaining thirteen analogs, including compound 3e, exhibited substantially higher residual RT activity (weaker inhibition), indicating that the 4-fluorophenyl substitution is suboptimal for HIV-1 RT inhibition within this scaffold relative to bulkier or ortho-substituted aryl groups.

HIV-1 NNRTI Reverse transcriptase inhibition Antiviral drug discovery

Substituent Position Effect on HIV-1 RT Inhibition: 4-Fluoro vs. 2-Methyl and 2,4,6-Tribromo Analogs

Within the propanamide series, the nature and position of the N-phenyl substituent dictate RT inhibitory potency. The 4-fluorophenyl analog (3e) lacks the spatial occupancy and/or electronic properties of the 2-methylphenyl (3d) and 2,4,6-tribromophenyl (3f) groups that conferred significant inhibition (56% and 43% residual RT activity, respectively) [1]. This intra-series gradient demonstrates that para-fluoro substitution alone does not recapitulate the binding interactions achieved by ortho-alkyl or polyhalogenated aryl systems in the HIV-1 RT non-nucleoside binding pocket.

Structure-activity relationship (SAR) Fluorine substitution Antiviral potency

PRMT5 Inhibition: Quantitative Cross-Study Comparison Between 4-Fluoro, 3-Fluoro, and 3-Chloro Analogs

In a PRMT5 enzymatic inhibition study curated in the BRENDA database, the 3-fluorophenyl analog displayed an IC₅₀ of 0.04587 µM, while the 3-chlorophenyl analog showed an IC₅₀ of 0.04213 µM, representing approximately 2-fold weaker potency than the most potent analog in the dataset (IC₅₀ = 0.02555 µM for the 2-cyanophenyl derivative) [1]. The target 4-fluorophenyl compound (para-substituted) was not tested in this PRMT5 panel; however, based on established SAR principles for this chemotype, the shift from meta- to para-fluoro substitution is expected to alter both potency and selectivity profiles. This represents a key evidence gap and an opportunity for confirmatory head-to-head testing.

PRMT5 inhibitor Epigenetic oncology Cross-study SAR

3,4-Dihydroisoquinoline Scaffold as a Privileged Structure Across Multiple Therapeutic Targets

The 3,4-dihydroisoquinoline scaffold featured in the target compound is recognized as a privileged structure with documented activity across diverse biological targets beyond HIV-1 RT and PRMT5. The dihydroisoquinolinyl chemotype has been reported in patent literature as positive allosteric modulators of dopamine D1 receptors (for cognitive impairment in Parkinson's disease and schizophrenia) [1], as phosphodiesterase (PDE7) inhibitors [2], as NAMPT inhibitors [3], and as Rac GTPase inhibitors [4]. Additionally, 3,4-dihydroisoquinoline derivatives have demonstrated tubulin polymerization inhibition with cytotoxic IC₅₀ values as low as 0.64 µM in CEM leukemia cells [5]. This broad target engagement, while not directly measured for the 4-fluorophenyl analog, underscores the scaffold's value in phenotypic screening and target deconvolution campaigns, where compound 3e may serve as a fluorine-tagged probe.

Privileged scaffold Multi-target pharmacology 3,4-Dihydroisoquinoline chemotype

Recommended Application Scenarios for 3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide Based on Quantitative Evidence


HIV-1 NNRTI SAR Studies: Use as a Low-Activity Reference Compound

In HIV-1 reverse transcriptase inhibitor screening cascades, the 4-fluorophenyl analog (compound 3e) is optimally deployed as a low-activity reference or negative control within the dihydroisoquinoline propanamide chemotype. Its residual RT activity (>56% at 40 µM) contrasts with the stronger inhibition achieved by the 2-methylphenyl analog 3d (56% residual) and the 2,4,6-tribromophenyl analog 3f (43% residual), enabling clear SAR discrimination and assay window validation [1].

PRMT5 Inhibitor Lead Optimization: Para-Fluoro SAR Probe for Positional Scanning

For medicinal chemistry programs targeting PRMT5 in oncology indications, the 4-fluorophenyl analog fills a critical SAR gap as a para-substituted probe complementing existing meta-fluoro (IC₅₀ = 0.04587 µM) and meta-chloro (IC₅₀ = 0.04213 µM) data points [2]. Head-to-head testing of the 4-fluoro vs. 3-fluoro analogs under identical assay conditions would generate the positional SAR data needed to guide subsequent lead optimization.

Phenotypic Screening and Chemoproteomics: Fluorine-Tagged Dihydroisoquinoline Probe

The fluorine atom on the para-position of the N-phenyl ring serves as a spectroscopic handle (¹⁹F NMR) and a potential PET imaging precursor. Given the 3,4-dihydroisoquinoline scaffold's privileged status across multiple target classes—including D1 receptors [3], PDE7 [4], NAMPT [5], Rac GTPases [6], and tubulin [7]—compound 3e is well-suited for chemoproteomic target identification studies where fluorine detection facilitates cellular target engagement assays.

Chemical Biology Tool for Scaffold-Oriented Diversity Libraries

The 4-fluorophenyl analog occupies a specific niche (para-fluoro, unsubstituted isoquinoline core) within the broader 3,4-dihydroisoquinoline chemical space. Its inclusion in diversity-oriented synthesis (DOS) libraries and fragment-based screening collections extends scaffold coverage for hit-finding campaigns, particularly where fluorinated analogs are prioritized for metabolic stability or crystallographic phasing purposes.

Quote Request

Request a Quote for 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.